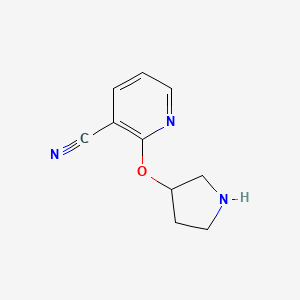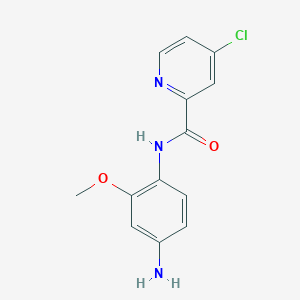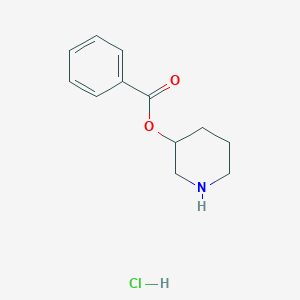
(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of piperazine derivatives, which may share some structural similarities with the compound , has been achieved through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen
Pharmacological Profiles : The pharmacological profile of compounds similar to (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride has been explored. For instance, (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride (R-96544), an active form of a novel 5-HT(2A) receptor antagonist, has been studied for its concentration-dependent inhibition of platelet aggregation induced by serotonin. This suggests a potential application in cardiovascular research (Ogawa et al., 2002).
Synthesis and Chemical Properties : Research into the synthesis and chemical properties of compounds structurally similar to (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride has been conducted. For example, studies on the oxidative cyclization of n‐phenyl‐3‐methylthiopropylamines to form N‐phenyl‐s‐methylisothiazolidinium salts, including m-methoxy and p-methoxyphenyl derivatives, contribute to our understanding of the chemical behavior of such compounds (Swank & Lambeth, 1983).
Asymmetric Synthesis in Drug Development : The asymmetric synthesis of related compounds, like 5-hydroxytryptamine receptor agonists involving cyclopropyl groups, is an important aspect of pharmaceutical research. These methods are used to create specific enantiomers of a compound, which can have distinct pharmacological effects. This approach is crucial in the development of new drugs (Xin, 1999).
Investigating Molecular Interactions : Studies have been conducted on the oxygen acidity of ring methoxylated 1,1-diarylalkanol radical cations bearing alpha-cyclopropyl groups. Such research is pivotal in understanding the molecular interactions and reactivity of complex organic compounds, informing the development of new drugs and materials (Bietti et al., 2006).
Chemical Synthesis Techniques : The exploration of new chemical synthesis techniques, such as the asymmetric synthesis of cyclopropylmethanamines via rhodium-catalyzed cyclopropanation, demonstrates the evolving methods in organic chemistry that can be applied to synthesize compounds like (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride (Miura et al., 2016).
Analytical Characterization of Compounds : The analytical characterization of N-alkyl-arylcyclohexylamines, including those with methoxyl substitutions, is an essential aspect of chemical research. These analyses help in understanding the properties of new psychoactive substances and their potential uses or hazards (Wallach et al., 2016).
Potential Antimicrobial and Cytotoxic Applications : Research into derivatives of compounds structurally similar to (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride, like 1‐acetyl‐2‐(4‐alkoxy‐3‐methoxyphenyl)cyclopropanes, has shown significant antimicrobial activity and cytotoxicity against cancer cell lines. This suggests potential applications in developing new antimicrobial agents and cancer therapeutics (Burmudžija et al., 2017).
Eigenschaften
IUPAC Name |
(R)-cyclopropyl-(3-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8;/h2-4,7-8,11H,5-6,12H2,1H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEPXOHQBWEEEY-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H](C2CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704261 | |
| Record name | (R)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride | |
CAS RN |
1391455-00-7 | |
| Record name | (R)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Trifluoromethoxy)methyl]pyrrolidine](/img/structure/B1455250.png)

![2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1455252.png)










